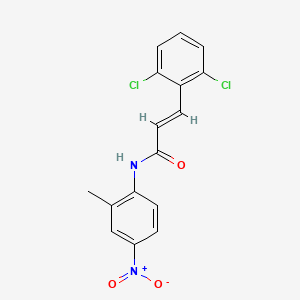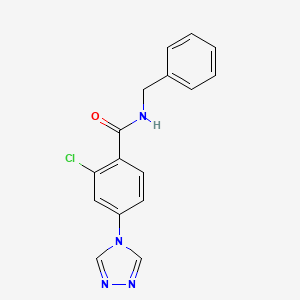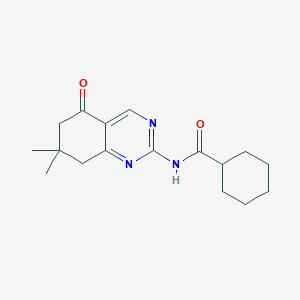
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. The compound is also used in turf management to control weeds in golf courses, parks, and other recreational areas.
作用機序
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide works by inhibiting the growth of weeds. The compound is taken up by the roots of the plant and translocated to the growing points, where it interferes with cell division and elongation. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to affect the activity of several enzymes involved in plant growth and development. The compound also alters the levels of certain plant hormones, such as auxins and cytokinins, which play a crucial role in regulating plant growth.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The compound is easy to synthesize and has a low toxicity profile, making it a safe and convenient choice for researchers. However, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not effective against all types of weeds and may require multiple applications to achieve complete control.
将来の方向性
There are several areas of research that can be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. Some of these include:
1. Development of new formulations that can enhance the efficacy of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide against resistant weed species.
2. Study of the long-term effects of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on soil health and microbial communities.
3. Investigation of the impact of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on non-target organisms such as insects and birds.
4. Identification of new molecular targets for 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide that can improve its herbicidal activity.
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound works by inhibiting the growth of weeds and has a low toxicity profile, making it a safe and convenient choice for use in crops and laboratory experiments. However, there are several areas of research that can be explored in the future to improve the efficacy and safety of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
合成法
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-methyl-4-nitrophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to yield 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its herbicidal properties. The compound has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is also known to have a low toxicity profile and is considered safe for use in crops.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-9-11(20(22)23)5-7-15(10)19-16(21)8-6-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGQAWZTMKKRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5458104.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![methyl 2-(4-fluorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458118.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)

![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)